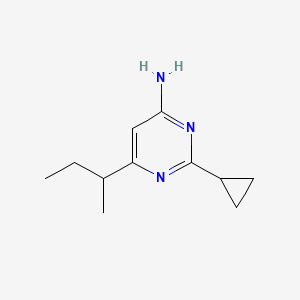6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine
CAS No.:
Cat. No.: VC17850521
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17N3 |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 6-butan-2-yl-2-cyclopropylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H17N3/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14) |
| Standard InChI Key | ZZYCLYLXAZWZRH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CC(=NC(=N1)C2CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Framework
The compound belongs to the pyrimidine class, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
-
Position 2: Cyclopropyl group, a strained three-membered carbocycle.
-
Position 4: Primary amine (–NH₂).
-
Position 6: sec-Butyl group (butan-2-yl), introducing steric bulk and lipophilicity.
Table 1: Structural Comparison with Analogous Pyrimidines
The cyclopropyl group may enhance metabolic stability and receptor selectivity due to its rigid geometry, as observed in dopamine D3 receptor (D3R) ligands . The sec-butyl group likely improves membrane permeability compared to linear alkyl chains .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a pyrimidine core:
-
Core Construction: Form the pyrimidine ring via condensation reactions (e.g., Biginelli or Pinner synthesis).
-
Substituent Introduction:
Table 2: Representative Synthetic Routes for Pyrimidine Analogs
Challenges and Optimization
-
Steric hindrance from the sec-butyl group may slow SNAr reactions, necessitating elevated temperatures or microwave-assisted synthesis .
-
Regioselectivity: Protecting groups (e.g., Boc) may be required to direct substitution to C6 .
Structure-Activity Relationships (SAR)
Impact of Substituents on Bioactivity
-
Cyclopropyl at C2: Analogous to tert-butyl groups in D3R ligands, cyclopropyl enhances selectivity by fitting into hydrophobic subpockets .
-
sec-Butyl at C6: Compared to methyl or trifluoromethyl, longer alkyl chains improve lipophilicity (clogP ~3.2) and blood-brain barrier penetration .
-
Amine at C4: Critical for hydrogen bonding with aspartate residues in kinase or receptor binding sites .
Table 3: Hypothetical Pharmacokinetic Properties
| Property | Predicted Value | Basis |
|---|---|---|
| clogP | 3.1 | Calculated via XLOGP3 |
| Solubility (mg/mL) | 0.05–0.1 | Analog data from Search Result |
| Metabolic Stability | Moderate (t₁/₂ ~2 h) | Cyclopropyl resistance to CYP450 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume